![molecular formula C12H13ClN2O2 B14898888 Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate typically involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted benzimidazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the benzimidazole ring.
Hydrolysis: The corresponding carboxylic acid derivative.
科学研究应用
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and as a precursor for the synthesis of functional materials.
作用机制
The mechanism of action of Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate can be compared with other benzimidazole derivatives, such as:
2-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the ester group, resulting in different reactivity and biological activity.
Ethyl 2-(1H-benzo[d]imidazol-6-yl)acetate: Lacks the chloromethyl group, leading to different substitution reactions and biological properties.
2-(2-(Chloromethyl)-1H-benzo[d]imidazol-6-yl)acetic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its combination of the chloromethyl and ester functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC 名称 |
ethyl 2-[2-(chloromethyl)-3H-benzimidazol-5-yl]acetate |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-17-12(16)6-8-3-4-9-10(5-8)15-11(7-13)14-9/h3-5H,2,6-7H2,1H3,(H,14,15) |
InChI 键 |
FQDGRGJYFOZTHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


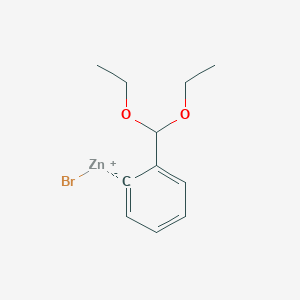
![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

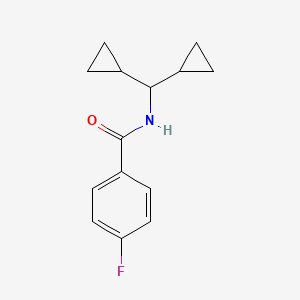
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)

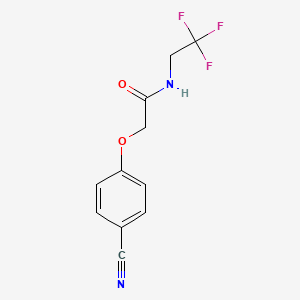
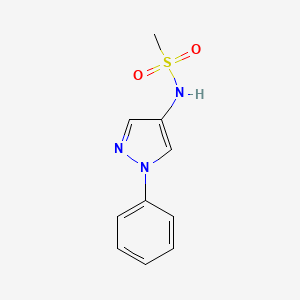

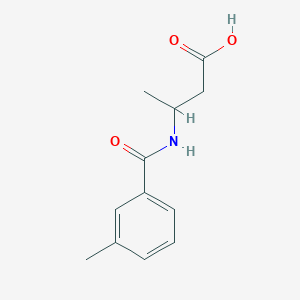


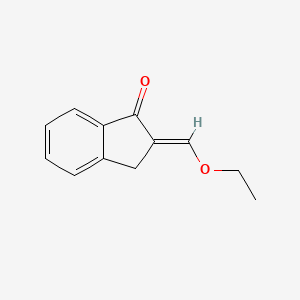
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)
